molecular formula C20H21N3O4 B2433208 N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 1105223-84-4

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2433208
CAS No.: 1105223-84-4
M. Wt: 367.405
InChI Key: RPKPTGYKLOOQJM-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenoxy)acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a dimethylbenzyl group, an oxadiazole ring, and a methoxyphenoxyacetamide moiety

Preparation Methods

The synthesis of N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the dimethylbenzyl group: This step involves the alkylation of the oxadiazole ring with a 2,4-dimethylbenzyl halide in the presence of a base such as potassium carbonate.

    Attachment of the methoxyphenoxyacetamide moiety: This can be done by reacting the intermediate with 3-methoxyphenol and chloroacetyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including: 1.

Properties

IUPAC Name

N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13-7-8-15(14(2)9-13)10-19-22-23-20(27-19)21-18(24)12-26-17-6-4-5-16(11-17)25-3/h4-9,11H,10,12H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKPTGYKLOOQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)COC3=CC=CC(=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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